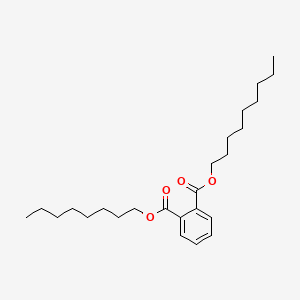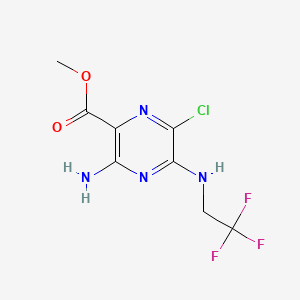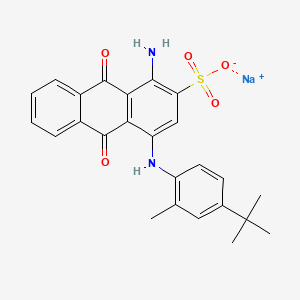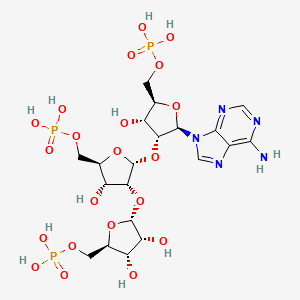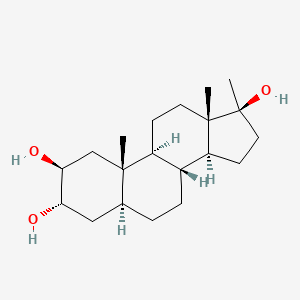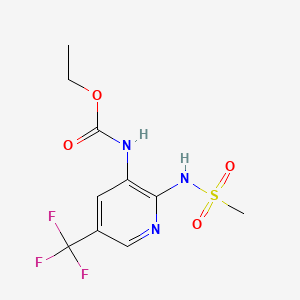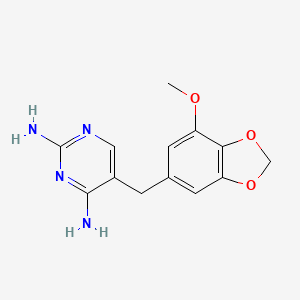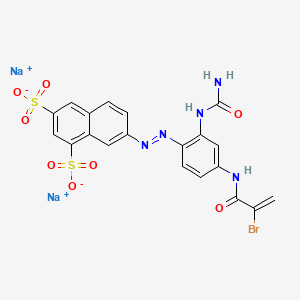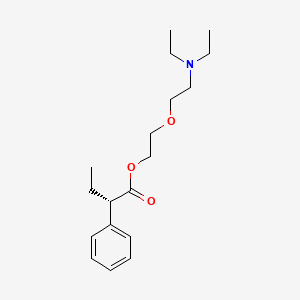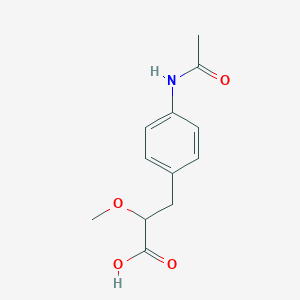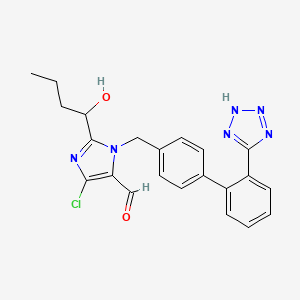
Losartan metabolite P1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Losartan metabolite P1 is a hydroxylated derivative of losartan, an angiotensin II receptor antagonist used primarily to treat hypertension. Losartan is metabolized in the liver by cytochrome P450 enzymes, resulting in several metabolites, including the inactive metabolite P1. This compound is of interest due to its role in the pharmacokinetics and pharmacodynamics of losartan.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of losartan metabolite P1 involves the hydroxylation of losartan. This process typically occurs in the liver, mediated by cytochrome P450 enzymes such as CYP2C9 and CYP3A4 . In a laboratory setting, hydroxylation can be achieved using various oxidizing agents. For instance, hydrogen peroxide (H₂O₂) in the presence of potassium hydroxide (KOH) has been found to be an efficient method .
Industrial Production Methods
Industrial production of this compound is generally not pursued separately, as it is a byproduct of losartan metabolism. the large-scale synthesis of losartan itself involves several steps, including the formation of the tetrazole ring and the coupling of biphenyl moieties .
Analyse Chemischer Reaktionen
Types of Reactions
Losartan metabolite P1 primarily undergoes hydroxylation reactions. It can also participate in other reactions typical of hydroxylated aromatic compounds, such as oxidation and substitution reactions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of potassium hydroxide (KOH) is commonly used for hydroxylation.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group under appropriate conditions.
Major Products
The major product of the hydroxylation of losartan is the metabolite P1. Further oxidation can lead to the formation of carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Losartan metabolite P1 has several applications in scientific research:
Wirkmechanismus
Losartan metabolite P1 itself is inactive and does not contribute to the therapeutic effects of losartan. its formation and presence in the body are indicative of the metabolic processes involving losartan. The active metabolite of losartan, EXP3174, is responsible for blocking the angiotensin II receptor, leading to vasodilation and reduced blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
EXP3174: The active metabolite of losartan, which has a significant role in its antihypertensive effects.
Telmisartan: Another angiotensin II receptor antagonist with a different metabolic profile.
Valsartan: Similar to losartan but with different pharmacokinetic properties.
Uniqueness
Losartan metabolite P1 is unique in that it is an inactive byproduct of losartan metabolism. Its presence helps in understanding the complete metabolic profile of losartan and the role of cytochrome P450 enzymes in drug metabolism .
Eigenschaften
CAS-Nummer |
1807608-19-0 |
|---|---|
Molekularformel |
C22H21ClN6O2 |
Molekulargewicht |
436.9 g/mol |
IUPAC-Name |
5-chloro-2-(1-hydroxybutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C22H21ClN6O2/c1-2-5-19(31)22-24-20(23)18(13-30)29(22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)21-25-27-28-26-21/h3-4,6-11,13,19,31H,2,5,12H2,1H3,(H,25,26,27,28) |
InChI-Schlüssel |
KMCNHKMBFGXFMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




